
(E)-2-BUTENEDIOIC ACID AND ETHENYLBENZENE)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-butenedioic acid and ethenylbenzene can be achieved through various methods. One common approach involves the reaction of fumaric acid with styrene under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is formed. For example, the reaction can be carried out in the presence of a palladium catalyst at elevated temperatures.
Industrial Production Methods
Industrial production of (E)-2-butenedioic acid and ethenylbenzene often involves large-scale chemical processes. One method includes the catalytic dehydrogenation of ethylbenzene to produce styrene, which is then reacted with fumaric acid. This process requires precise control of reaction conditions, including temperature, pressure, and catalyst concentration, to achieve high yields and purity of the final product .
化学反応の分析
Types of Reactions
(E)-2-Butenedioic acid and ethenylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The aromatic ring in ethenylbenzene can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions vary based on the type of reaction and conditions used. For example, oxidation of the compound can yield carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic ring .
科学的研究の応用
(E)-2-Butenedioic acid and ethenylbenzene has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: The compound is used in the production of polymers and resins, which have applications in various industrial processes
作用機序
The mechanism of action of (E)-2-butenedioic acid and ethenylbenzene involves its interaction with molecular targets and pathways in biological systems. The compound can act as an electrophile, reacting with nucleophiles in the body. This interaction can lead to the formation of various adducts, which may exert biological effects. The specific pathways and targets involved depend on the context of its use and the biological system being studied .
類似化合物との比較
Similar Compounds
Similar compounds to (E)-2-butenedioic acid and ethenylbenzene include:
Ethylbenzene: An aromatic hydrocarbon used in the production of styrene.
Styrene: An aromatic hydrocarbon used in the production of polymers and resins.
Phenylacetylene: An aromatic compound with similar reactivity.
Uniqueness
What sets (E)-2-butenedioic acid and ethenylbenzene apart from these similar compounds is its combination of properties from both fumaric acid and styrene. This unique combination allows it to participate in a wider range of chemical reactions and applications, making it a versatile compound in scientific research and industrial processes .
特性
CAS番号 |
116048-67-0 |
|---|---|
分子式 |
C17H20O6 |
分子量 |
320.3 g/mol |
IUPAC名 |
(E)-but-2-enedioic acid;ethyl prop-2-enoate;styrene |
InChI |
InChI=1S/C8H8.C5H8O2.C4H4O4/c1-2-8-6-4-3-5-7-8;1-3-5(6)7-4-2;5-3(6)1-2-4(7)8/h2-7H,1H2;3H,1,4H2,2H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+ |
InChIキー |
VBYWWLBRCRBBGU-WXXKFALUSA-N |
SMILES |
CCOC(=O)C=C.C=CC1=CC=CC=C1.C(=CC(=O)O)C(=O)O |
異性体SMILES |
CCOC(=O)C=C.C=CC1=CC=CC=C1.C(=C/C(=O)O)\C(=O)O |
正規SMILES |
CCOC(=O)C=C.C=CC1=CC=CC=C1.C(=CC(=O)O)C(=O)O |
関連するCAS |
116048-67-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-methylpentanoic acid](/img/structure/B569557.png)
![2-[(Diethylamino)methyl]indole Methiodide](/img/structure/B569558.png)

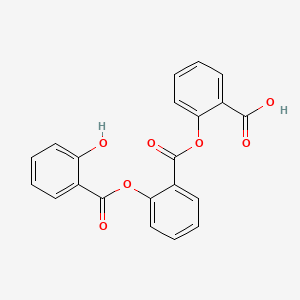
![3H-[1,2,3]Triazolo[4,5-b]pyridine-5-sulfonamide](/img/structure/B569562.png)
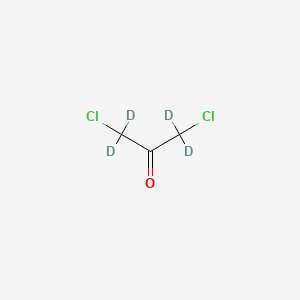
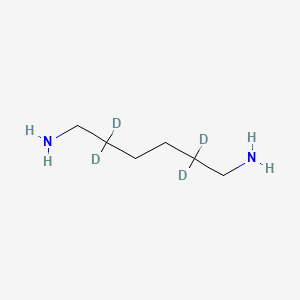
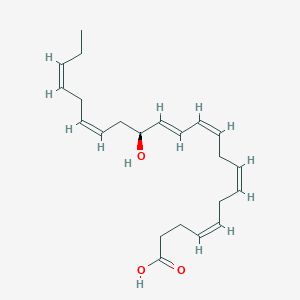
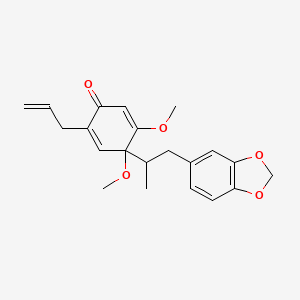
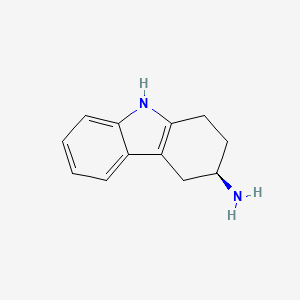
![Qui(b1-2)[Dig3NAc(b1-3)]aldehydo-Qui](/img/structure/B569571.png)
